molecular formula C18H21FN2O2 B2459999 4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide CAS No. 478078-75-0

4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide

Cat. No. B2459999
CAS RN: 478078-75-0
M. Wt: 316.376
InChI Key: OAPWYZSWPVBJNM-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-fluorobenzoyl chloride , which is a clear, colorless to light yellow liquid . It’s used in the synthesis of various chemical compounds .


Synthesis Analysis

While specific synthesis methods for “4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide” are not available, 4-fluorobenzoyl chloride, a related compound, has been used in Friedel-Crafts acylation reactions . A patent describes an improved process for the preparation of 4-(4-Fluorobenzoyl)butyric acid, a key raw material for the synthesis of the anti-hyperlipoproteinemetic drug ezetimibe .


Molecular Structure Analysis

The molecular structure of 4-fluorobenzoyl chloride, a related compound, is available . It has a molecular formula of C7H4ClFO and a molecular weight of 158.56 g/mol .


Physical And Chemical Properties Analysis

4-Fluorobenzoyl chloride, a related compound, has a melting point of 10-12 °C, a boiling point of 82 °C/20 mmHg, and a density of 1.342 g/mL at 25 °C .

Scientific Research Applications

Polymer Chemistry and Materials Science

Overview: 4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide (let’s call it “FBP”) serves as a valuable building block in polymer chemistry and materials science. Its unique structure and reactivity make it useful for creating novel materials.

Applications:

Safety and Hazards

4-Fluorobenzoyl chloride, a related compound, is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that the compound is a derivative of 4-fluorobenzoyl chloride , which functions as an acylating agent in organic synthesis . It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .

Mode of Action

The compound interacts with its targets by introducing the 4-fluorobenzoyl group into various organic molecules . This allows for the modification of their chemical and physical properties . The activation of the carbonyl group facilitates the formation of new chemical bonds with nucleophilic substrates .

Biochemical Pathways

It is known that 4-fluorobenzoate, a related compound, undergoes aerobic metabolism initiated by an oxygen-dependent ring cleavage . The resulting product enters intermediary metabolism through the TCA cycle .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The introduction of the 4-fluorobenzoyl group into various organic molecules can modify their chemical and physical properties , potentially leading to diverse molecular structures and contributing to the advancement of chemical and material sciences .

Action Environment

It is known that fluorinated organic compounds, such as 4-fluorobenzoate, are more resistant to microbial degradation than other halogenated compounds due to unusual carbon-fluorine bond properties .

properties

IUPAC Name

4-(4-fluorobenzoyl)-N,N-di(propan-2-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-11(2)21(12(3)4)18(23)16-9-14(10-20-16)17(22)13-5-7-15(19)8-6-13/h5-12,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPWYZSWPVBJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide

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